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Compound Focus: Flavokawain B

CAS No.: 1775-97-9

Cat. No.: S528053

The table below consolidates data on FKB's effects on different cell types, highlighting the concentration at

which it exerts its effects and the observed outcomes.

Key Findings /
v g Experimental

Cell Type Effect/Activity  Proposed . Citation
Concentration/ICso

Mechanism
Human Hepatocytes Hepatocellular Induces oxidative LDso = 15.3-32 yM [1]
(HepG2, L-02) Toxicity stress, depletes

glutathione, inhibits
NF-kB, activates
MAPK pathways.
Reversed by
glutathione
replenishment.

Breast Cancer (MCF- Anti- Induces apoptosis, ICs0=12.3-33.8 uM [2]
7, MDA-MB-231) proliferation, causes G2/M cell cycle
Anti-metastasis  arrest, inhibits
migration, invasion,
and angiogenesis.

Osteosarcoma (143B,  Anti- Activates caspase-3/7, [Cso=3.5puM (1.97 [3]
Saos-2) proliferation, -8, -9; down-regulates pg/mL) for 143B cells
Apoptosis Bcl-2, Survivin; up-

regulates Bax, Puma,
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Cell Type Effect/Activity Proposed . Citation
. Concentration/ICso
Mechanism

Fas; induces G2/M

arrest.
Cholangiocarcinoma Anti- Induces apoptosis, Viability inhibition ina  [4]
(SNU-478) proliferation, suppresses Akt dose- and time-
Apoptosis signaling pathway. dependent manner
Shows additive effect
with cisplatin.
B-cell Lymphoma Anti- Induces mitochondria-  ICso = 2.5-5 pg/mL [5]
(SUDHL-4, etc.) proliferation, dependent apoptosis, for SUDHL-4 cells
Apoptosis down-regulates BCL-
XL, inhibits

PI3K/Akt/mTOR
signaling. Synergizes
with BCL-2 inhibitor.

Non-transformed Cytotoxicity Showed considerably Higher ICso than [2]
Mammary Epithelial (Lower) higher 1Cso compared cancer cells
(MCF-10A) to cancer cell lines,

suggesting some
selective toxicity.

Bone Marrow & Small  Cytotoxicity Exhibited significantly Lower toxicity than [3]
Intestinal Cells (Lower) lower side effects Adriamycin
(Mouse) compared to the

conventional

chemotherapeutic

agent Adriamycin.

Experimental Protocol Overview

The table below outlines the standard experimental methods used in the cited studies to evaluate FKB's

activity and toxicity.
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Assay Type Protocol Summary Key Readouts | Measurements
Cell MTT/MTS Assay: Cells are treated with a Half-maximal inhibitory
Viability concentration gradient of FKB for 24-72 hours. A concentration (ICso) is calculated
tetrazolium dye is added and converted to from the dose-response curve.
formazan by metabolically active cells. The
formazan absorbance is measured
spectrophotometrically.
Apoptosis Annexin VI/Propidium lodide (PI) Staining: Percentage of cells in early
Detection Treated cells are stained with Annexin V (bindsto  apoptosis (Annexin V+/PI-), late
phosphatidylserine on the outer membrane of apoptosis/necrosis (Annexin
apoptotic cells) and PI (stains dead cells). V+/Pl+).
Analysis is performed using flow cytometry.
Cell Cycle Propidium lodide (PI) DNA Staining: Cells are Distribution of cells in different cell
Analysis fixed and stained with PI, which intercalates into cycle phases: Sub-G1
DNA. The DNA content per cell is analyzed by (apoptotic), GO/G1, S, and G2/M.
flow cytometry.
Western Cells are lysed, proteins are separated by size Changes in protein expression
Blotting using SDS-PAGE, transferred to a membrane, and post-translational
and probed with specific primary antibodies. modification (e.qg., cleavage of
Binding is detected using enzyme-linked Caspase-3/PARP, phosphorylation
secondary antibodies and a chemiluminescence of Akt).
system.
In Vivo Immunodeficient mice are inoculated with human Tumor volume (measured with
Xenograft cancer cells subcutaneously. Once tumors are calipers) and tumor weight are
Models established, mice are treated with FKB (e.qg., compared between treated and

intraperitoneal injection) or a vehicle control.

control groups at the end of the
study.

Mechanisms of FKB Action and Toxicity

Based on the compiled research, the dual profile of FKB—its promising anti-cancer activities and its noted

hepatotoxicity—can be visualized through its effects on key cellular signaling pathways.
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The diagram above illustrates the core mechanisms identified in the research. A central finding is that FKB
induces oxidative stress and depletes glutathione (GSH) [1]. In normal hepatocytes, this can trigger toxic
outcomes. However, in cancer cells, this stress, combined with the inhibition of survival pathways like NF-
kB and Akt/mTOR, and the activation of MAPK pathways, leads to programmed cell death (apoptosis) and
cell cycle arrest [1] [3] [4]. The inhibition of the Akt pathway also contributes to reduced cancer cell

migration and invasion [2] [4] [5].

Key Insights for Researchers
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e Therapeutic Window EXxists: Evidence suggests FKB can have a selective effect on cancer cells.
Studies report lower toxicity in non-transformed mammary epithelial cells (MCF-10A) and bone
marrow cells compared to cancerous ones [2] [3].

¢ Hepatotoxicity is a Critical Consideration: The documented liver toxicity mediated by oxidative
stress is a major hurdle for drug development [1] [6]. Future formulations or combination therapies
with antioxidants like GSH could be a promising strategy.

e Synergistic Potential: FKB shows promise in combination with existing chemotherapeutics.
Research indicates additive effects with cisplatin in cholangiocarcinoma and synergy with the BCL-2
inhibitor venetoclax in lymphoma [4] [5].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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